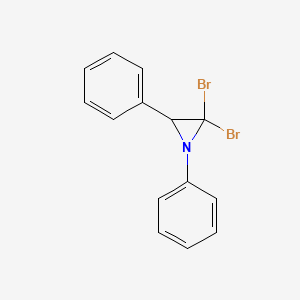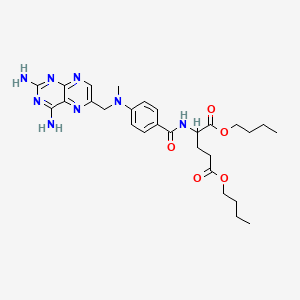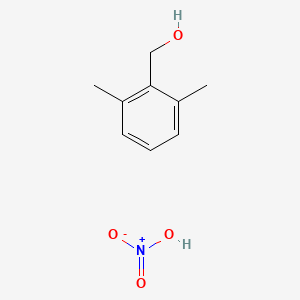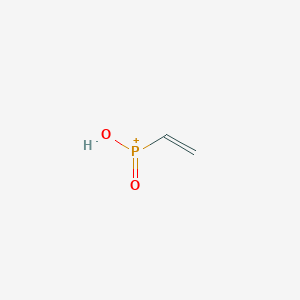
2,2-Dibromo-1,3-diphenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1,3-diphenylaziridine is an organic compound characterized by the presence of two bromine atoms and two phenyl groups attached to an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1,3-diphenylaziridine can be synthesized through the bromination of 1,3-diphenylaziridine. The reaction typically involves the addition of bromine to the aziridine ring under controlled conditions to ensure selective bromination. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at low levels to prevent over-bromination and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1,3-diphenylaziridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1,3-diphenylaziridine by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of aziridine N-oxides under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products Formed
Substitution: Formation of aziridine derivatives with different functional groups.
Reduction: Formation of 1,3-diphenylaziridine.
Oxidation: Formation of aziridine N-oxides.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1,3-diphenylaziridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dibromo-1,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring and the presence of bromine atoms. The compound can interact with nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylaziridine: Lacks the bromine atoms, making it less reactive.
2,2-Dibromo-1,1,1,3,3,3-hexaalkyltrisilanes: Contains bromine atoms but has a different core structure.
Uniqueness
2,2-Dibromo-1,3-diphenylaziridine is unique due to its combination of a strained aziridine ring and two bromine atoms, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
39072-51-0 |
|---|---|
Molekularformel |
C14H11Br2N |
Molekulargewicht |
353.05 g/mol |
IUPAC-Name |
2,2-dibromo-1,3-diphenylaziridine |
InChI |
InChI=1S/C14H11Br2N/c15-14(16)13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10,13H |
InChI-Schlüssel |
AVTCNCHUQPVGJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)









